molecular formula C22H22N6O2S2 B2724128 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1243008-16-3

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2724128
CAS No.: 1243008-16-3
M. Wt: 466.58
InChI Key: MJJICPJPYOUQKB-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazole ring, and multiple methylthio and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and pyrazole rings, followed by the introduction of the amino and methylthio groups. Common reagents used in these reactions include hydrazine, thioamides, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Research: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules .

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications .

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule characterized by multiple functional groups that suggest a variety of potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C22H21N6O2S2
  • Molecular Weight : Approximately 469.0 g/mol
  • Functional Groups : Amino group, oxadiazole ring, pyrazole moiety, and acetamide group.

The diverse arrangement of these functional groups indicates potential interactions with biological targets, which may lead to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrazole ring.
  • Introduction of the oxadiazole ring.
  • Coupling with the acetamide group.

Reagents often used in these reactions include hydrazine and acetic acid under controlled conditions to ensure high yields and purity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity

Studies have shown that oxadiazole derivatives can possess significant antitumor properties. For instance:

  • IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic activity .

Anti-inflammatory Activity

Compounds with similar structures have been reported to exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes:

  • Selectivity : Certain derivatives have shown selectivity for COX-II over COX-I, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Anticonvulsant Properties

Some studies have indicated that related compounds may possess anticonvulsant activity, potentially offering therapeutic options for epilepsy and other seizure disorders .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is thought to involve:

  • Enzyme Inhibition : Binding to specific enzymes such as COX or other targets involved in inflammatory pathways.
  • Receptor Modulation : Interacting with receptors that mediate cellular signaling related to pain and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

StudyFindings
Eren et al. (2023)Identified several pyrazole derivatives with significant COX-II inhibitory activity (IC50 = 0.011 μM) .
MDPI Review (2022)Highlighted the importance of structural modifications in enhancing anticancer activity among thiazole and oxadiazole derivatives .
ResearchGate Review (2018)Discussed the synthesis and biological evaluations of various oxadiazole compounds with promising anticancer properties .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S2/c1-13-7-9-14(10-8-13)20-25-21(30-27-20)18-19(23)28(26-22(18)32-3)12-17(29)24-15-5-4-6-16(11-15)31-2/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJICPJPYOUQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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